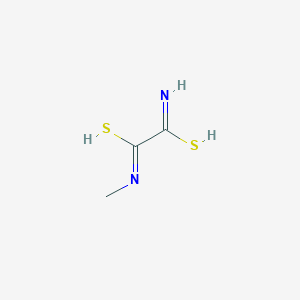

Ethanedithioamide, methyl-

Description

Contextualization within Thioamide Chemistry and Ligand Design Principles

Thioamides are fascinating structural analogues of amides where the oxygen atom of the carbonyl group is replaced by a sulfur atom. nih.gov This substitution imparts several distinct characteristics that are pivotal to their function in ligand design. The carbon-sulfur double bond in a thioamide is longer and the bond itself is weaker than the corresponding carbon-oxygen double bond in an amide. nih.gov Furthermore, thioamides are better hydrogen bond donors but poorer acceptors compared to their amide counterparts. nih.gov These features, combined with the "softer" nature of the sulfur atom, make thioamides excellent ligands for a variety of metal ions. nih.govresearchgate.net

Ethanedithioamides, also known as dithiooxamides, contain two thioamide groups, making them exceptional bidentate or bridging ligands. The nitrogen and sulfur atoms of the thioamide moiety can coordinate to metal centers, leading to the formation of stable chelate rings. researchgate.net This chelating ability is fundamental to their application in creating complex coordination compounds and polymers. The parent compound, ethanedithioamide (also known as rubeanic acid), has long been recognized for its ability to form intensely colored complexes with various metals. nist.gov By systematically introducing substituents onto the nitrogen atoms, chemists can fine-tune the steric and electronic properties of the ligand, thereby controlling the geometry, stability, and reactivity of the resulting metal complexes.

Significance of Methyl-Substituted Analogues in Molecular and Supramolecular Systems

The introduction of methyl groups to the ethanedithioamide scaffold, as seen in N,N'-dimethyl-ethanedithioamide, significantly influences the molecule's behavior. nist.gov Methylation alters the compound's solubility, conformational flexibility, and the nature of its intermolecular interactions. While information on the mono-substituted "Ethanedithioamide, methyl-" is scarce, the well-studied N,N'-dimethyl-ethanedithioamide provides critical insights into the effects of methyl substitution. nist.govchemsrc.com

| Property | Value |

| Molecular Formula | C4H8N2S2 |

| Molecular Weight | 148.250 g/mol |

| CAS Number | 120-79-6 |

| IUPAC Name | N,N'-dimethylethanedithioamide |

| Synonyms | N,N'-Dimethyldithiooxamide |

Table 1: Chemical properties of N,N'-dimethyl-ethanedithioamide, a representative methyl-substituted ethanedithioamide. nist.gov

Overview of Current Research Trajectories in Ethanedithioamide Derivatives

Current research into ethanedithioamide derivatives is vibrant and multifaceted, extending from fundamental studies of their chemical properties to their application in functional materials and biological systems. Key research trajectories include:

Coordination Chemistry and Catalysis: The design of novel ethanedithioamide ligands for creating metal complexes with specific geometries and electronic properties remains a major focus. researchgate.net These complexes are being investigated for their catalytic activity, with potential applications in various organic transformations.

Supramolecular Chemistry and Crystal Engineering: Ethanedithioamides are proving to be exceptional building blocks for constructing intricate supramolecular assemblies. tue.nl Researchers are exploring how different substitution patterns can direct the formation of one-, two-, and three-dimensional networks through predictable hydrogen-bonding motifs. iucr.orgresearchgate.net This research is crucial for the rational design of new materials with tailored properties.

Materials Science: There is growing interest in using ethanedithioamide derivatives as components in functional materials. Their ability to form stable, often colored, metal complexes and to self-assemble into ordered structures makes them candidates for pigments, sensors, and electronic materials. tue.nl The strong dipole moment of the thioamide bond is also being exploited to create materials with interesting liquid crystalline and light-scattering properties. tue.nl

Bio-inspired and Medicinal Chemistry: Although a less explored area, the structural similarity of thioamides to amides has led to their investigation in biological contexts. nih.gov Some thioamide-containing compounds have shown promise as therapeutic agents, and research is ongoing to explore the potential of ethanedithioamide derivatives in this arena. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

16890-71-4 |

|---|---|

Molecular Formula |

C3H6N2S2 |

Molecular Weight |

134.23 g/mol |

IUPAC Name |

N'-methylethanedithioamide |

InChI |

InChI=1S/C3H6N2S2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |

InChI Key |

HEWGXDPYVWSZID-UHFFFAOYSA-N |

SMILES |

CNC(=S)C(=S)N |

Isomeric SMILES |

CN=C(C(=N)S)S |

Canonical SMILES |

CN=C(C(=N)S)S |

Synonyms |

N-Methyldithioxamide |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Methylated Ethanedithioamide Derivatives

Synthetic Routes for Ethanedithioamide Scaffolds and their Methylation

The synthesis of methylated ethanedithioamide derivatives begins with the construction of the core ethanedithioamide scaffold, also known as dithiooxamide (B146897) or rubeanic acid. wikipedia.org This foundational molecule is the sulfur analog of oxamide (B166460) and serves as a key building block. wikipedia.org

One common approach to forming thioamides, in a general sense, is through the thionation of their corresponding amide precursors. More contemporary and practical methods often involve multicomponent reactions. For instance, a three-component, one-pot synthesis can produce aromatic thioamides from substituted benzaldehydes, primary amines, and elemental sulfur under catalyst-free conditions. mdpi.com Another versatile method is the Willgerodt–Kindler reaction, which can be extended to carboxylic acids reacting with amines and elemental sulfur without a catalyst to yield thioamides. mdpi.com

Once the ethanedithioamide scaffold is obtained, methylation of the nitrogen atoms can be achieved. While specific laboratory-scale protocols for the direct methylation of ethanedithioamide to its N-methyl derivative are not extensively detailed in singular reports, the process can be inferred from standard organic chemistry transformations. The nitrogen atoms in the primary thioamide groups possess lone pairs of electrons and can act as nucleophiles. Reaction with a suitable methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base to abstract a proton from the nitrogen, would lead to the formation of N-methylethanedithioamide or N,N'-dimethyl-ethanedithioamide.

The following table summarizes key reactants for the synthesis of thioamide scaffolds.

| Reactant Type | Specific Examples | Role in Synthesis |

| Carbonyl Compounds | Benzaldehyde, Aryl Acetic Acids | Carbon source for the thioamide backbone mdpi.com |

| Amines | Primary Amines | Nitrogen source for the thioamide group mdpi.com |

| Sulfur Source | Elemental Sulfur (S₈) | Provides the sulfur for the thiocarbonyl group mdpi.com |

| Methylating Agent | Methyl Iodide (CH₃I) | Adds methyl group(s) to the nitrogen atoms |

Reaction Mechanisms in the Formation and Transformation of Methyl-Ethanedithioamide

Understanding the reaction mechanisms is crucial for controlling the synthesis and predicting the stability of methyl-ethanedithioamide. This involves elucidating both its thermal decomposition pathways and computationally modeling its reactions to understand the energetic landscape.

Elucidation of Thermal Decomposition Mechanisms

The thermal stability of methyl-ethanedithioamide is a critical parameter for its handling and application. While direct experimental studies on the thermal decomposition of N-methyl-ethanedithioamide are not widely published, the mechanism can be predicted by examining related sulfur-containing molecules and amide compounds. nih.govresearchgate.net

The decomposition of ethanethiol, for example, proceeds through the cleavage of C–S and C–C bonds, as well as intramolecular elimination to form ethene and hydrogen sulfide. nih.gov For amide-containing polymers, thermal decomposition can involve the attack of an amide group on a neighboring ester group to form a cyclic imide. mdpi.com

Applying these principles to methyl-ethaned_i_oamide, several decomposition pathways are plausible upon heating:

C-N Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-nitrogen bond.

C-S Bond Cleavage: Rupture of the carbon-sulfur double bond, which is generally less stable than a C=O bond.

C-C Bond Cleavage: Scission of the central carbon-carbon single bond, breaking the molecule into two separate thioformamide-like fragments.

Intramolecular Elimination: A concerted reaction involving the transfer of a hydrogen atom and elimination of a small molecule, such as hydrogen sulfide.

The specific products and dominant pathways would depend on the precise temperature, pressure, and whether the decomposition occurs in the gas phase or condensed phase. For instance, the thermolysis of some metal-imido complexes has been shown to proceed via an intramolecular γ-hydrogen transfer to yield a nitrido-amido adduct and an alkene. chemrxiv.org Such complex, multi-step processes, potentially involving radical intermediates, are likely for a molecule with multiple functional groups like methyl-ethanedithioamide. doubtnut.com

Computational Investigation of Reaction Pathways and Energy Barriers

Computational chemistry offers powerful tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energy barriers that determine reaction rates. frontiersin.orgnih.gov Density Functional Theory (DFT) is a commonly employed method for these investigations. frontiersin.orgnih.govnih.gov

Studies on the formation of simple thioamides, like thioformamide (B92385) and thiourea, in the interstellar medium have used DFT calculations to predict reaction routes from basic precursors. frontiersin.orgnih.govnih.gov These studies reveal that thioamide formation can be more favorable than their amide counterparts due to lower energy barriers. frontiersin.orgnih.gov For example, the reaction of the CS radical with the NH₂ radical to form thioformamide involves intermediates and transition states whose energies can be precisely calculated. nih.govresearchgate.net

For a molecule like methyl-ethanedithioamide, computational investigations could be applied to:

Model the Methylation Reaction: Determine the transition state structure and activation energy for the reaction of ethanedithioamide with a methylating agent. This would clarify the reaction kinetics and optimal conditions.

Analyze Rotational Barriers: The partial double-bond character of the C-N bond in thioamides creates a significant barrier to rotation, leading to the existence of cis and trans rotamers. researchgate.net Computational studies can quantify this barrier, which is crucial for understanding the molecule's conformational dynamics.

Simulate Decomposition Pathways: By modeling the bond dissociation energies and the energy profiles of potential elimination reactions, computational chemistry can predict the most likely initial steps in the thermal decomposition process, complementing experimental findings. nih.gov

These theoretical calculations, often combined with statistical rate theories like microcanonical variational transition state theory (µVTST), provide deep mechanistic insight that is often difficult to obtain through experimentation alone. frontiersin.orgnih.gov

Derivatization Strategies for Structural Modification and Functionalization

To facilitate analysis or to further modify its properties, methyl-ethanedithioamide can be subjected to various derivatization reactions. These strategies are essential for applications in analytical chemistry and for mechanistic studies.

Esterification and Silylation Techniques for Analytical Applications

In analytical techniques such as gas chromatography (GC), compounds must be sufficiently volatile and thermally stable to be analyzed. The polar N-H groups in methyl-ethanedithioamide can cause poor chromatographic performance. Derivatization is used to replace the active hydrogen atoms with nonpolar groups, thereby increasing volatility.

Esterification: While ethanedithioamide itself does not have a carboxyl group for traditional esterification, related thioamides can be converted to thionoesters. A recently developed method allows for the direct, transition-metal-free esterification of thioamides by activating the N-C(S) bond. nsf.govnih.gov This involves using N,N-Boc₂-thioamides to destabilize the thioamide bond, allowing it to react with alcohols under mild conditions. nsf.govnih.gov This type of transformation highlights the advanced chemical strategies available for modifying the thioamide functional group.

Silylation: Silylation is a common and effective method for derivatizing compounds with active hydrogen atoms, including alcohols, amines, and thioamides. google.com The process involves reacting the compound with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalyst. google.com The active hydrogen on the nitrogen atom of methyl-ethanedithioamide is replaced by a trimethylsilyl (B98337) (TMS) group. This substitution eliminates the hydrogen bonding capability of the N-H group, significantly increasing the volatility and thermal stability of the molecule for GC analysis.

The following table outlines common derivatization reagents and their effects.

| Derivatization Technique | Reagent Example | Functional Group Targeted | Effect on Analyte |

| Silylation | Hexamethyldisilazane (HMDS) | N-H | Replaces active H with a nonpolar TMS group, increasing volatility. google.com |

| Esterification (of Thioamides) | N,N-Boc₂-thioamides + Alcohol | Thioamide N-C(S) bond | Converts thioamide to a thionoester. nsf.govnih.gov |

Isotope-Labeling Approaches for Mechanistic Insights

Isotope labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive evidence for proposed mechanisms. symeres.com By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H), chemists can track the position of that atom in the products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.comunimelb.edu.au

For studying the mechanisms of methyl-ethanedithioamide reactions, isotope labeling could be employed in several ways:

Mechanistic Studies: To confirm a proposed reaction pathway, one could synthesize methyl-ethanedithioamide using an isotopically labeled precursor, such as ¹⁵N-labeled methylamine (B109427). Analyzing the mass of the products and fragments in a mass spectrometer would reveal the fate of the labeled nitrogen atom. symeres.com

Kinetic Isotope Effect (KIE): The rate of a reaction can change when an atom at or near the bond being broken is replaced with a heavier isotope. This effect, known as the KIE, can be measured to determine if a particular bond is broken in the rate-determining step of the reaction. For example, using deuterium-labeled methylamine in the synthesis could help elucidate the mechanism of the methylation step. symeres.com

NMR Studies: Incorporating ¹³C and ¹⁵N isotopes allows for more detailed structural characterization of molecules and their complexes using advanced NMR techniques. symeres.comnih.gov For a molecule like methyl-ethanedithioamide, labeled samples would be invaluable for studying its conformational dynamics and interactions. nih.gov

The synthesis of isotopically labeled compounds can be achieved by using commercially available labeled starting materials in the synthetic route. rug.nl This approach is fundamental for gaining a deep and unambiguous understanding of complex reaction mechanisms. unimelb.edu.au

Coordination Chemistry and Ligand Properties of Methylated Ethanedithioamide

Ligand Design and Donor Atom Characteristics (Sulfur and Nitrogen)

Ethanedithioamide, methyl-, scientifically known as N-methylethanedithioamide, is a bidentate ligand featuring both sulfur and nitrogen atoms as potential electron-pair donors. rsc.orgnih.gov In the landscape of ligand design, the interplay between hard and soft donor atoms within the same molecule offers versatile coordination possibilities. nih.govuni-wuerzburg.de The sulfur atoms are classified as soft donors, exhibiting a preference for soft metal ions, while the nitrogen atom is a harder donor. mdpi.com This dual characteristic allows for selective bonding with a range of transition metals. The presence of a methyl group on one of the nitrogen atoms alters the electronic density and introduces steric bulk, which can affect the coordination geometry and stability of the resulting metal complexes. Ligands like N-methylethanedithioamide, which contain both sulfur and nitrogen donor atoms, are of significant interest in coordination chemistry for their ability to form stable chelate structures with metal ions. rsc.orgnih.gov

Formation of Metal-Ligand Complexes with Transition Metal Ions

N-methylethanedithioamide and related dithiooxamides readily form coordination complexes with various transition metal ions. researchgate.netjocpr.combhu.ac.in The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.combhu.ac.in The coordination is generally driven by the strong affinity of the soft sulfur donor atoms for many transition metals, leading to the creation of stable metallacycles. mdpi.comlibretexts.org The specific outcome of the complexation reaction, including the coordination number and geometry of the metal center, is influenced by factors such as the electronic configuration of the metal ion, the stoichiometry of the reactants, and the reaction conditions. libretexts.orgchemrxiv.org

Chelate Ring Formation and Conformational Analysis in Coordination Complexes

Five-membered chelate rings are generally not planar and can adopt various puckered conformations, such as envelope or twist conformations, to minimize steric strain. libretexts.orgresearchgate.net The specific conformation adopted depends on the coordination geometry of the metal, the bite angle of the ligand, and non-covalent interactions within the crystal lattice. libretexts.orgscispace.com Conformational analysis, often performed using techniques like X-ray crystallography and NMR spectroscopy, provides detailed insights into the puckering of these chelate rings and the relative orientations of the substituents on the ligand. scispace.com

Analysis of Coordination Geometries and Structural Distortions

The coordination of N-methylethanedithioamide to transition metals can lead to a variety of coordination geometries, with the most common being square planar and octahedral. libretexts.orglibretexts.org For instance, d⁸ metal ions like Ni(II), Pd(II), and Pt(II) almost exclusively favor a square planar geometry. libretexts.org The coordination number and geometry are dictated by the electronic configuration of the metal ion and the steric demands of the ligands. libretexts.org

Structural distortions from idealized geometries are frequently observed in these complexes. libretexts.orgrsc.org These distortions can manifest as deviations in bond angles and lengths. For example, a square planar complex might exhibit a slight tetrahedral distortion. rsc.org Such distortions can be quantified using geometric indices. These deviations can be attributed to factors like the constrained bite angle of the chelate ligand, steric hindrance between ligands, and packing forces in the solid state. rsc.orgnih.gov

Table 1: Representative Coordination Geometries

| Metal Ion Configuration | Typical Coordination Number | Common Geometry |

|---|---|---|

| d⁸ (e.g., Ni(II), Pd(II), Pt(II)) | 4 | Square Planar |

| d⁵ (e.g., Mn(II), Fe(III)) | 4 or 6 | Tetrahedral or Octahedral |

| d⁹ (e.g., Cu(II)) | 4, 5, or 6 | Distorted Square Planar, Square Pyramidal, or Octahedral |

Electronic Structure and Bonding in Metal-Ethanedithioamide Complexes

The electronic structure of metal-ethanedithioamide complexes is best described by molecular orbital theory, which considers the covalent interactions between the metal's d-orbitals and the ligand's orbitals. youtube.comaps.org The bonding involves the donation of electron density from the ligand's donor atoms (primarily sulfur) to the vacant orbitals of the metal center, forming sigma (σ) bonds. youtube.com For transition metals with filled d-orbitals, there can also be a degree of π-back-bonding, where electron density is donated from the metal's d-orbitals to the empty π* orbitals of the ligand. youtube.com This synergistic bonding model accounts for the stability and electronic properties of the complexes. The nature of the metal-ligand bond can range from predominantly ionic to highly covalent, depending on the specific metal and ligand. aps.orgrsc.org

Influence of Peripheral Ligand Atoms on Exchange Interactions

In polynuclear complexes, where multiple metal centers are bridged by ligands, the peripheral atoms of the ligands can significantly influence the magnetic exchange interactions between the metal ions. nih.govnih.gov This interaction, known as superexchange, is mediated through the bonds of the bridging ligand. The pathway of this exchange determines whether the magnetic coupling is ferromagnetic (aligning the spins of the metal ions) or antiferromagnetic (opposing the spins). rsc.orgrsc.org

Supramolecular Interactions in Coordination Architectures

The solid-state structures of metal-ethanedithioamide complexes are often governed by supramolecular interactions. gla.ac.uknih.gov These non-covalent forces, including hydrogen bonding and π-π stacking, dictate how individual complex molecules pack together to form extended one-, two-, or three-dimensional architectures. mdpi.com

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic characteristics of thioamides, including methyl-ethanedithioamide. DFT studies offer a detailed understanding of the compound's optimized geometry, conformational possibilities, and the nature of its chemical bonds.

Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the optimized molecular structure of ethanedithioamide, methyl-. These studies explore the potential energy surface to identify the most stable conformations of the molecule. The planarity of the thioamide group is a key feature, and DFT calculations help to quantify the degree of this planarity and the rotational barriers around the C-N and C-C bonds. The conformational landscape reveals the different possible spatial arrangements of the atoms and their relative energies, providing insight into the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic transitions of methyl-ethanedithioamide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical hardness. For related thioamide structures, DFT calculations have shown that the HOMO is typically localized on the thioamide moiety, specifically on the sulfur and nitrogen atoms, while the LUMO is distributed over the C=S bond and adjacent atoms. This distribution dictates the sites of electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific energy values for the title compound were found in the search results. The table is presented as a template for where such data would be included.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. For thioamides, the region around the sulfur atom typically exhibits a negative electrostatic potential (red and yellow colors), indicating its susceptibility to electrophilic attack. Conversely, the regions around the N-H protons show a positive potential (blue color), making them sites for nucleophilic interaction. These predictions are crucial for understanding the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the methyl-ethanedithioamide molecule. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energies associated with these interactions. A key finding from NBO analysis of similar thioamides is the significant delocalization of the nitrogen lone pair electrons into the antibonding π* orbital of the C=S bond. This n(N) → π*(C=S) interaction is responsible for the partial double bond character of the C-N bond and contributes to the planarity of the thioamide group. The stabilization energy associated with this interaction provides a quantitative measure of the resonance effect within the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the electron density topology and characterize the nature of chemical bonds and non-covalent interactions. By examining the properties of the electron density at the bond critical points (BCPs), one can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. For thioamides, QTAIM analysis can provide detailed information about the C=S, C-N, and C-C bonds.

Non-Covalent Interaction (NCI) plot analysis is a complementary method used to visualize and characterize weak intermolecular and intramolecular interactions. NCI plots reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion, which are crucial for understanding the crystal packing and supramolecular assembly of methyl-ethanedithioamide.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govscm.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of conformational dynamics and intermolecular interactions at an atomistic resolution. nih.gov The simulations rely on a force field, such as AMBER or MMFF94, which defines the potential energy of the system and the forces acting on each atom. nih.govnih.gov

For Ethanedithioamide, methyl-, MD simulations could elucidate the flexibility of the molecule, including the rotational barriers around the C-C and C-N bonds, and the conformational preferences of the methyl group. The initial setup would involve generating a starting structure, solvating it in a simulated box of water or another relevant solvent, and adding ions to neutralize the system. oatext.com The system is then energy-minimized to remove steric clashes before being gradually heated to a target temperature. A production run, sampling the microcanonical (NVE) or canonical (NVT) ensemble, would follow to generate a trajectory of atomic positions and velocities over time. scm.com

Analysis of this trajectory would reveal key dynamic properties. For instance, studying the conformational dynamics of the KRAS protein and N6-methyladenosine in RNA has shown how subtle changes in molecular structure affect biological function. nih.govnih.gov Similarly, MD simulations can shed light on intermolecular interactions. In the crystal structure of related compounds like N,N'-bis(4-pyridylmethyl)ethanedithioamide, specific hydrogen bonds (N-H⋯O, O-H⋯N) and other interactions (π-π stacking) dictate the formation of complex supramolecular structures. iucr.orgresearchgate.net MD simulations could predict the stability of such interactions for Ethanedithioamide, methyl- in various environments.

Theoretical Prediction of Thermodynamic Parameters (Enthalpies, Entropies, Gibbs Energies of Formation)

Quantum chemical methods like Density Functional Theory (DFT) and high-level composite methods (e.g., G4, CBS-APNO) are commonly used to calculate these properties. semanticscholar.org The enthalpy of formation, for example, can be determined by calculating the total atomization energy of the molecule or by using isodesmic or homodesmotic reactions, which leverage cancellation of errors. semanticscholar.org For instance, the standard enthalpy of formation is defined as the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. wikipedia.org

Thermodynamic parameters for the parent compound, Ethanedithioamide, are available and can serve as a benchmark. chemeo.comnist.gov Computational studies on other small organic molecules have demonstrated the power of these predictive methods. For example, a combination of experimental and theoretical studies on diimidetricarboxylic acids used the B3LYP functional and machine learning to determine their enthalpies, entropies, and Gibbs energies of formation. nih.gov Similarly, investigations into various methyl-substituted indoles have shown how methylation influences reaction enthalpies. semanticscholar.org Such approaches could be directly applied to Ethanedithioamide, methyl- to predict its thermodynamic profile. orgchemres.org

Table 1: Selected Thermodynamic Properties of Related Thioamides This table presents data for related compounds to provide context for the potential values of Ethanedithioamide, methyl-.

| Compound Name | Formula | Property | Value | Units | Source(s) |

|---|---|---|---|---|---|

| Ethanedithioamide | C₂H₄N₂S₂ | ΔfH°(solid) | 59.8 ± 4.2 | kJ/mol | chemeo.com |

| ΔsubH° | 113.4 ± 4.2 | kJ/mol | chemeo.com | ||

| Ethanethioamide | C₂H₅NS | ΔfH°(solid) | -49.4 ± 1.3 | kJ/mol | chemeo.com |

| ΔfH°(gas) | 33.5 ± 2.1 | kJ/mol | chemeo.com | ||

| Thiourea | CH₄N₂S | ΔfH°(solid) | -89.1 ± 0.8 | kJ/mol | chemeo.com |

| S°(solid, 1 bar) | 108.66 | J/mol·K | chemeo.com | ||

| Ethanediamide (Oxamide) | C₂H₄N₂O₂ | ΔfH°(solid) | -423.8 | kJ/mol | chemeo.com |

Computational Spectroscopic Parameter Derivations and Comparisons with Experimental Data

Computational quantum chemistry is an indispensable tool for interpreting and predicting spectroscopic data. Methods like DFT can be used to calculate vibrational frequencies (for Infrared and Raman spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy).

For Ethanedithioamide, methyl-, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311G) could predict its IR spectrum. nih.gov The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct comparison with experimental spectra. sciensage.info This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, NMR chemical shifts can be computed and compared to experimental values to confirm the molecular structure. This combined experimental and theoretical approach has been successfully applied to numerous organic compounds, including complex systems like fused-triazine derivatives and L-isoleucine. nih.govsciensage.info

The first-order hyperpolarizability (β) is a tensor quantity that describes the nonlinear optical (NLO) response of a molecule to an applied electric field. mdpi.com Molecules with large β values are of significant interest for applications in optoelectronics and photonics. sciensage.info Asymmetric molecules with significant intramolecular charge transfer (ICT), often called "push-pull" systems, tend to exhibit high hyperpolarizability. nih.gov

The components of the β tensor can be calculated using quantum chemical methods, particularly time-dependent density functional theory (TD-DFT) with long-range corrected functionals like CAM-B3LYP. mdpi.comnih.gov The calculation yields the static hyperpolarizability (at zero frequency) as well as frequency-dependent values for processes like second-harmonic generation. nih.gov

While no calculations for Ethanedithioamide, methyl- have been reported, the methodology is well-established. Studies on various chromophores show that both electronic and vibrational contributions to hyperpolarizability can be significant, and solvent effects can dramatically enhance these properties. mdpi.comnih.gov The calculated values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental results, often using urea (B33335) as a reference standard. nih.govsciensage.info A theoretical investigation of Ethanedithioamide, methyl- would clarify its potential as an NLO material.

Table 2: Calculated First-Order Hyperpolarizability (β) for Reference Compounds This table shows examples of calculated NLO properties for other compounds to illustrate the typical range of values.

| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Hyperpolarizability (β) [x 10⁻³⁰ esu] | Source |

|---|---|---|---|---|

| Urea (reference) | B3LYP/6-311G** | 3.73 | 0.49 | nih.gov |

| Compound 3 (fused-triazine) | B3LYP/6-311G** | 2.76 | 7.35 | nih.gov |

| Compound 5 (fused-triazine) | B3LYP/6-311G** | 6.96 | 11.76 | nih.gov |

Spectroscopic Characterization and Vibrational Analysis of Methylated Ethanedithioamide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and elucidating molecular structure. canterbury.ac.nz For N-methyl-ethanedithioamide, the spectra are dominated by the characteristic vibrations of the secondary thioamide group (-C(S)NH-). optica.org These techniques are complementary; IR spectroscopy is sensitive to polar bonds and changes in dipole moment, while Raman spectroscopy is more effective for non-polar, symmetric bonds. tandfonline.com

The vibrational modes of thioamides are often complex due to significant coupling between different stretching and bending motions. ias.ac.inoup.com The primary thioamide bands include the N-H stretching, amide II (a mix of N-H in-plane bending and C-N stretching), and amide III (a mix of C-N stretching and N-H bending) bands, along with vibrations involving the C=S bond. oup.com In N-methyl-ethanedithioamide, the presence of a methyl group introduces additional C-H stretching and bending vibrations.

Based on studies of analogous compounds like N-methylthiourea and N,N-dimethylthioacetamide, the expected vibrational frequencies for N-methyl-ethanedithioamide can be predicted. ias.ac.inoup.com

Table 1: Predicted Infrared and Raman Vibrational Frequencies for N-methyl-ethanedithioamide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3150 - 3300 | Strong | Medium |

| C-H Stretch (methyl) | 2900 - 3000 | Medium | Medium |

| C-H Stretch (methylene) | 2850 - 2950 | Medium | Medium |

| Amide II (δNH + νCN) | 1500 - 1550 | Strong | Medium |

| CH₃ Bending | 1400 - 1450 | Medium | Weak |

| CH₂ Scissoring | 1420 - 1470 | Medium | Weak |

| Amide III (νCN + δNH) | 1250 - 1350 | Medium | Strong |

| C=S Stretch | 700 - 850 | Medium | Strong |

This table presents predicted data based on the analysis of similar thioamide compounds. ias.ac.inoup.comtandfonline.com

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A detailed assignment of vibrational modes requires Potential Energy Distribution (PED) analysis. PED is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. tandfonline.comnih.govmdpi.com This analysis is indispensable for understanding the often-complex, mixed character of vibrations in molecules like thioamides. ias.ac.inscispace.com

Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used to perform PED calculations based on the results of quantum chemical simulations (e.g., Density Functional Theory, DFT). nih.govnepjol.info For N-methyl-ethanedithioamide, PED analysis would likely reveal significant mixing between the C-N stretching, N-H in-plane bending, and C=S stretching modes, a characteristic feature of the thioamide group. ias.ac.inoup.com For example, the "Amide II" and "Amide III" bands are not pure vibrations but rather combinations of several motions.

Table 2: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes of N-methyl-ethanedithioamide

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (Illustrative) |

|---|---|---|

| ~3200 | ν(N-H) | ν(N-H) (95%) |

| ~1520 | Amide II | δ(N-H) (45%), ν(C-N) (35%), ν(C-C) (10%) |

| ~1300 | Amide III | ν(C-N) (40%), δ(N-H) (30%), δ(C-H) (15%) |

| ~950 | ν(C-C) | ν(C-C) (50%), ν(C-N) (20%) |

This table is illustrative, demonstrating the concept of PED based on typical values for secondary thioamides. ias.ac.inoup.comnih.gov

Correlation and Validation of Theoretical and Experimental Vibrational Frequencies

Modern vibrational analysis relies heavily on the synergy between experimental measurements and theoretical calculations. nih.govresearchgate.net Computational methods, particularly DFT with basis sets like 6-311++G(d,p), are used to calculate optimized molecular geometries and harmonic vibrational frequencies. tandfonline.commdpi.com

However, theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. To bridge this gap, calculated frequencies are often scaled using empirical scaling factors, which improves the agreement with experimental data to within a few wavenumbers. scielo.org.mx The strong correlation between scaled theoretical frequencies and experimental IR and Raman spectra provides a robust validation of the vibrational assignments. tandfonline.com

Table 3: Correlation of Hypothetical Experimental and Scaled Theoretical Frequencies for N-methyl-ethanedithioamide

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Calculated (DFT/B3LYP) Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3250 | 3385 | 3250 |

| Amide II | 1535 | 1599 | 1535 |

| Amide III | 1310 | 1365 | 1310 |

This table illustrates the typical correlation between experimental and scaled theoretical data. A scaling factor of ~0.96 is often applied for B3LYP calculations. nepjol.infoscielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, such as ¹H and ¹³C, providing detailed information about molecular structure and conformation. pitt.eduresearchgate.net

Solid-State NMR for Crystal Structure Refinement and Disorder Assessment

Solid-state NMR (ssNMR) provides atomic-level insight into the structure and dynamics of molecules in their crystalline form. nih.govbohrium.com For N-methyl-ethanedithioamide, ssNMR would be particularly useful for characterizing the intermolecular hydrogen bonding that is a defining feature of thioamide crystal packing. nih.govresearchgate.net Thioamides frequently form dimeric structures in the solid state via {⋯H–N–C=S}₂ synthons. researchgate.netrsc.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. bohrium.com By analyzing the chemical shifts and through-space correlations (e.g., via 2D experiments), one can determine the number of unique molecules in the asymmetric unit, identify polymorphism, and refine crystal structures determined by X-ray diffraction. nih.govcdnsciencepub.com

Solution NMR for Structural Conformation and Dynamics

In solution, ¹H and ¹³C NMR spectroscopy reveals the average structure and conformational dynamics of the molecule. The chemical shifts are sensitive to the electronic environment of the nuclei. pitt.eduresearchgate.net For N-methyl-ethanedithioamide, the spectrum would show distinct signals for the methyl, methylene, and N-H protons.

Due to the partial double-bond character of the C-N bond in thioamides, rotation around this bond can be restricted, potentially leading to the existence of cis and trans isomers in solution, which could be distinguished by NMR. researchgate.net The chemical shifts can be predicted based on empirical data for similar functional groups. pitt.eduresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for N-methyl-ethanedithioamide

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| -NH- | ¹H | 8.5 - 9.5 |

| -CH₂- | ¹H | 3.0 - 3.5 |

| -CH₃ | ¹H | 2.5 - 3.0 |

| C=S | ¹³C | 195 - 205 |

| -CH₂- | ¹³C | 40 - 50 |

This table presents predicted chemical shifts based on data for analogous amides and thioamides in DMSO-d₆. pitt.eduresearchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. nist.govnih.gov

For N-methyl-ethanedithioamide, Electron Ionization (EI) would likely be used. The mass spectrum would show a molecular ion peak (M⁺·) corresponding to the exact mass of the molecule. This molecular ion can then undergo fragmentation through predictable pathways. researchgate.net Common fragmentation patterns for thioamides include α-cleavage (cleavage of the bond adjacent to the thiocarbonyl group) and McLafferty-type rearrangements. nih.govresearchgate.net Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the atoms.

Table 5: Predicted Key Mass Spectrometry Fragments for N-methyl-ethanedithioamide

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 118 | [CH₃NHC(S)C(S)H₂]⁺· | Molecular Ion (M⁺·) |

| 87 | [NHC(S)C(S)H₂]⁺ | Loss of ·CH₃ (α-cleavage) |

| 73 | [C₂H₃SN]⁺ | Cleavage of the C-C bond |

| 59 | [CH₃NCS]⁺ | Rearrangement and fragmentation |

This table presents predicted fragmentation patterns based on general principles of mass spectrometry for thioamides. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For methylated ethanedithioamide derivatives, specifically symmetrically N,N'-disubstituted dithiooxamides like N,N'-dimethyldithiooxamide, UV-Vis spectra reveal characteristic electronic transitions associated with the thioamide functional groups. acs.org

Detailed Research Findings

Research on symmetrically N,N'-disubstituted dithiooxamides, including the methyl derivative, has systematically characterized the electronic absorption spectra. These studies have identified two primary electronic transitions that dominate the UV-Vis spectrum, originating from the dithiooxamide (B146897) moiety. acs.org

The two principal transitions observed are:

n → π* Transition : A weak and broad absorption band is found in the visible region of the spectrum. This transition involves the excitation of an electron from a non-bonding atomic orbital (n), specifically from a lone pair on a sulfur or nitrogen atom, to an antibonding pi molecular orbital (π). Such transitions are typically symmetry-forbidden, which accounts for their low intensity (low molar absorptivity). acs.orgufg.br Their energy, and thus the wavelength of absorption, can be sensitive to the polarity of the solvent; polar solvents can lead to a blue shift (a shift to shorter wavelengths) for n → π transitions. uobabylon.edu.iqlibretexts.org

π → π* Transition : An intense absorption band is observed in the ultraviolet (UV) region. This transition corresponds to the promotion of an electron from a bonding pi orbital (π) to an antibonding pi orbital (π). These transitions are generally symmetry-allowed, resulting in high molar absorptivity values. acs.orglibretexts.org The presence of conjugated systems, such as the one in the dithiooxamide backbone, characteristically gives rise to strong π → π absorptions. bath.ac.uk

The electronic spectrum of N,N'-dimethyldithiooxamide, as a representative example of a methylated ethanedithioamide, is defined by these two distinct absorption features. acs.org

Interactive Data Table: Electronic Transitions in N,N'-Dimethyldithiooxamide

| Spectral Region | Transition Type | Relative Intensity | Associated Chromophore |

|---|---|---|---|

| Visible | n → π | Weak, Broad | C=S and N lone pairs |

| Ultraviolet (UV) | π → π | Intense | C=S π-system |

This table summarizes the characteristic electronic transitions for symmetrically N,N'-disubstituted dithiooxamides based on findings from Green et al. (1987). acs.org

Charge Transfer Phenomena

Beyond these intramolecular electronic transitions, molecules containing thioamide groups can participate in intermolecular charge transfer (CT) phenomena. nih.gov A charge transfer complex can form when the thioamide acts as an electron donor in the presence of a suitable electron acceptor molecule. These interactions introduce new, distinct absorption bands in the UV-Vis spectrum, which are not present in the spectra of the individual molecules. nih.gov

For instance, studies on various thioamides have shown their ability to form charge-transfer complexes with π-electron acceptors like tetracyanoethylene (B109619) (TCNE). nih.gov The formation of such a complex would involve the transfer of electron density from the electron-rich thioamide (donor) to the electron-poor acceptor, resulting in a new, low-energy electronic transition that typically appears as a broad absorption band at longer wavelengths. The energy of this CT transition is directly related to the ionization potential of the donor molecule. nih.gov Therefore, while the intrinsic electronic properties of methyl-ethanedithioamide are characterized by its n → π* and π → π* transitions, its potential to engage in charge transfer provides another dimension to its electronic behavior, which can be readily investigated using UV-Vis spectroscopy.

Solid State Chemistry and Crystallographic Investigations

Single Crystal X-ray Diffraction (SCXRD) for Precise Molecular and Crystal Structures

No published single-crystal X-ray diffraction data for "Ethanedithioamide, methyl-" could be located.

Information regarding the asymmetric unit and unit cell parameters for "Ethanedithioamide, methyl-" is not available in the searched scientific literature.

A detailed analysis of the hydrogen bonding network for "Ethanedithioamide, methyl-" cannot be provided without crystallographic data.

As "Ethanedithioamide, methyl-" is an aliphatic compound lacking aromatic rings, π-stacking interactions are not an expected feature of its crystal packing. No studies on other potential non-covalent interactions were found.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

No powder X-ray diffraction patterns or studies on the polymorphism of "Ethanedithioamide, methyl-" are available in the public domain.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Visualization

Hirshfeld surface analysis is contingent on the availability of crystal structure data. As no such data has been published for "Ethanedithioamide, methyl-", this analysis is not possible.

Investigations of Solid-State Transformations and Hydrate Formation

There are no published investigations into the solid-state transformations or the formation of hydrates for "Ethanedithioamide, methyl-".

Supramolecular Chemistry of Methylated Ethanedithioamide and Its Complexes

Principles of Supramolecular Assembly and Non-Covalent Interactions

Supramolecular assembly is the process by which molecules spontaneously organize into well-defined, stable structures through non-covalent interactions. nih.govfrontiersin.org Unlike covalent bonds that involve the sharing of electrons, these interactions are weaker and include hydrogen bonds, π-π stacking, van der Waals forces, and electrostatic interactions. wikipedia.orgnih.gov The directionality and specificity of these interactions are fundamental to creating ordered supramolecular architectures from individual molecular components. vt.edu

In the context of ethanedithioamide derivatives, the thioamide group itself offers key features for supramolecular assembly. The nitrogen-hydrogen (N-H) group acts as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov Furthermore, the presence of aromatic rings in substituted ethanedithioamides introduces the possibility of π-π stacking interactions, where the electron-rich aromatic systems align in a parallel or offset fashion. nih.gov The interplay of these various non-covalent forces dictates the final three-dimensional arrangement of the molecules.

Formation of Co-crystals and Supramolecular Chains

A prominent manifestation of supramolecular assembly involving ethanedithioamide derivatives is the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. farmaciajournal.comnih.gov The design of co-crystals allows for the modification of the physicochemical properties of solid-state materials. farmaciajournal.com

In the case of ethanedithioamide analogues, co-crystallization often occurs with molecules that can effectively participate in hydrogen bonding. For example, N,N′-bis(4-pyridylmethyl)ethanedithioamide has been shown to form a 1:1 co-crystal with 2,2′-(disulfanediyl)dibenzoic acid. iucr.orgiucr.org In this structure, the carboxylic acid groups of the dibenzoic acid molecules form strong O-H···N hydrogen bonds with the pyridine (B92270) nitrogen atoms of the ethanedithioamide derivative. iucr.orgiucr.org This primary interaction leads to the formation of a tetrameric, centrosymmetric ring. iucr.orgiucr.org

These discrete supramolecular units can then further assemble into extended structures, such as supramolecular chains. In the aforementioned co-crystal, the tetrameric rings are linked into a one-dimensional chain along the b-axis through N-H···O hydrogen bonds between the amide hydrogen of the ethanedithioamide and a carbonyl oxygen of the dibenzoic acid. iucr.orgiucr.orgum.edu.my Similarly, in a co-crystal of N,N′-bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide with dinitrobenzoate, linear supramolecular chains are formed, driven by O-H···O and N-H···O hydrogen bonds. researchgate.net These examples highlight how specific and directional hydrogen bonding interactions are instrumental in building up complex architectures from simple molecular components.

Role of Hydrogen Bonding, π-Stacking, and Other Weak Interactions in Directed Assembly

The directed assembly of supramolecular structures relies heavily on the specific nature and geometry of non-covalent interactions. Hydrogen bonding is a particularly powerful tool in this regard due to its strength and directionality. vt.edumdpi.com

In the supramolecular structures of ethanedithioamide derivatives, various types of hydrogen bonds are observed. Intramolecular N-H···S hydrogen bonds are a common feature within the dithiooxamide (B146897) fragment, contributing to the planarity and conformation of the molecule itself. iucr.org Intermolecular hydrogen bonds, however, are the primary drivers of assembly. As seen in co-crystals, strong O-H···N and N-H···O hydrogen bonds dictate the formation of rings and chains. researchgate.netiucr.orgiucr.org The thioamide N-H group is a more acidic hydrogen bond donor compared to its amide counterpart, influencing the strength of these interactions. nih.gov

Table 1: Examples of Hydrogen Bonding in Ethanedithioamide-based Supramolecular Structures

| Compound/Co-crystal | Hydrogen Bond Type | Role in Assembly | Reference |

| N,N′-bis(4-pyridylmethyl)ethanedithioamide · 2,2′-(disulfanediyl)dibenzoic acid | O-H···N, N-H···O | Formation of tetrameric rings and their linkage into a supramolecular chain | iucr.orgiucr.org |

| N,N′-bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide bis(2,6-dinitrobenzoate) | O-H···O, N-H···O | Formation of linear supramolecular chains | researchgate.net |

| N,N′-bis(4-methylphenyl)dithiooxamide | Intramolecular N-H···S | Stabilization of molecular conformation | iucr.org |

Other weak interactions, such as C-H···O and C-H···π interactions, further refine the crystal packing. researchgate.netiucr.org While individually weaker than strong hydrogen bonds, the cumulative effect of these numerous weak interactions can be significant in determining the final, most stable supramolecular arrangement. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals forces allows for the precise control over the assembly of complex structures.

Host-Guest Chemistry and Clathrate Structures Involving Ethanedithioamide Analogues

Host-guest chemistry is a fundamental concept in supramolecular chemistry where a larger 'host' molecule encapsulates a smaller 'guest' molecule or ion. wikipedia.orgrsc.orgnih.gov This encapsulation is driven by non-covalent interactions, leading to the formation of a stable host-guest complex. A specific type of host-guest assembly is a clathrate, where guest molecules are trapped within the cavities of a host lattice without the formation of direct chemical bonds between them. crystallography.netias.ac.in

While direct examples of methyl-ethanedithioamide acting as a host in traditional host-guest systems are not extensively documented in the provided search results, the principles can be applied to its analogues and the broader class of thioamides. The formation of cage-like structures through self-assembly is a prerequisite for host-guest chemistry. The U-shaped conformation adopted by molecules like N,N′-bis(4-pyridylmethyl)ethanedithioamide in some crystal structures could potentially create cavities capable of including small guest molecules. iucr.orgiucr.org

More broadly, thioamide-containing molecules have been shown to participate in the formation of clathrate structures. For instance, a clathrate of 2,3,5,6,8,9,11,12-octahydronaphtho[2,3-b] nih.goviucr.orgiucr.orgdntb.gov.uarsc.orgpentaoxacyclopentadecine with ethanebis(thioamide) has been reported, demonstrating the ability of thioamide functionalities to be incorporated into host lattices that can entrap guest molecules. crystallography.net The intermolecular forces, including hydrogen bonds and van der Waals interactions, between the host molecules create a stable framework with voids that can be occupied by suitable guests.

The potential for ethanedithioamide derivatives to form such host-guest systems is an area ripe for further exploration, with possibilities for applications in areas such as molecular recognition, separation, and storage.

Hierarchical Self-Assembly in Supramolecular Architectures

Hierarchical self-assembly is a sophisticated process where molecules first assemble into primary structures, which then serve as building blocks for the formation of larger, more complex secondary and even tertiary structures. nih.govfrontiersin.orgrsc.orgnih.govrsc.org This multi-level organization is a hallmark of biological systems, such as the formation of proteins and viruses, and is a key goal in synthetic supramolecular chemistry. frontiersin.org

The supramolecular chemistry of ethanedithioamide derivatives provides clear examples of hierarchical self-assembly. In the co-crystal of N,N′-bis(4-pyridylmethyl)ethanedithioamide and 2,2′-(disulfanediyl)dibenzoic acid, the initial step is the formation of a discrete, tetrameric ring through strong O-H···N hydrogen bonds. iucr.orgiucr.org This ring can be considered the primary supramolecular structure. These pre-formed rings then act as synthons, or building blocks, for the next level of assembly. They organize into one-dimensional supramolecular chains through weaker N-H···O hydrogen bonds. iucr.orgiucr.org This two-step process, from molecules to rings and then from rings to chains, is a clear illustration of hierarchical self-assembly.

This hierarchical approach allows for a greater degree of control over the final architecture. By designing molecules with specific and orthogonal interaction sites, it is possible to direct the assembly process in a stepwise manner. For ethanedithioamide-based systems, this could involve tailoring the substituents to introduce different types of non-covalent interactions that come into play at different stages of the assembly process. The ability to build complex, functional materials from the bottom up through hierarchical self-assembly is one of the most exciting frontiers in supramolecular chemistry.

Applications of Methyl Ethanedithioamide As a Precursor in Advanced Materials Science

Precursor Role in the Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the nature of the organic linker. While there is extensive research on the use of various organic ligands, specific studies detailing the use of methyl-ethanedithioamide in the synthesis of coordination polymers and MOFs are not readily found. researchgate.netrroij.commdpi.comresearchgate.netnih.govdntb.gov.uarsc.orgrsc.orgfrontiersin.orgmdpi.com

The presence of both sulfur and nitrogen atoms in the ethanedithioamide backbone suggests its potential as a chelating or bridging ligand. The methyl group could influence the electronic properties and steric interactions of the ligand, potentially leading to novel framework topologies and properties. In theory, the thioamide groups could coordinate to metal centers through either the sulfur or nitrogen atoms, offering versatile coordination modes.

Table 1: Potential Coordination Modes of Methyl-Ethanedithioamide

| Coordination Atom | Potential Role in Framework | Resulting Structural Motif |

| Sulfur | Bridging or Chelating | Formation of polynuclear clusters or 1D/2D/3D networks |

| Nitrogen | Bridging or Chelating | Influencing the geometry around the metal center |

| Both S and N | Bidentate Chelating | Formation of stable five- or six-membered chelate rings |

This table represents theoretical possibilities based on the known coordination chemistry of similar ligands.

Development of Optoelectronic and Magnetic Materials from Ethanedithioamide Ligands

The development of new optoelectronic and magnetic materials often relies on the design of organic ligands that can effectively mediate electronic communication and magnetic exchange between metal centers. While research on optoelectronic and magnetic materials based on various organic ligands is abundant, specific data on materials derived from methyl-ethanedithioamide is scarce. osti.govnih.govrsc.orgrsc.orgrsc.orgresearchgate.netnih.govrsc.orgescholarship.orgaps.org

The sulfur atoms in the ethanedithioamide structure could facilitate electron delocalization, a key feature for materials with interesting optoelectronic properties such as conductivity and luminescence. The methyl group, as an electron-donating group, could further modulate the electronic structure of the resulting metal complexes.

In the context of magnetic materials, the ability of the ethanedithioamide ligand to act as a bridge between paramagnetic metal ions could lead to magnetic ordering. The nature and strength of the magnetic coupling would depend on the coordination mode of the ligand and the distance and orbital overlap between the metal centers.

Table 2: Hypothetical Properties of Materials Derived from Methyl-Ethanedithioamide Ligands

| Material Type | Potential Property | Underlying Structural Feature |

| Optoelectronic | Luminescence | Ligand-to-metal or metal-to-ligand charge transfer transitions |

| Optoelectronic | Conductivity | Extended π-conjugation through metal-ligand-metal bridges |

| Magnetic | Antiferromagnetic or Ferromagnetic Coupling | Superexchange interactions mediated by the thioamide bridge |

This table is speculative and based on general principles of materials design.

Design of Organogelators and Other Functional Materials through Crystal Engineering

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. Crystal engineering principles, which involve the rational design of crystal structures based on intermolecular interactions, are often employed to create new organogelators. abo.finih.govnih.govmdpi.comrsc.orgsciencetechindonesia.comusherbrooke.canih.govmdpi.com

The combination of a flexible backbone and the potential for hydrogen bonding through the N-H groups, as well as other intermolecular interactions involving the sulfur and methyl groups, suggests that methyl-ethanedithioamide could potentially act as an organogelator. The self-assembly process would be driven by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking if aromatic rings were incorporated into the molecular design.

Table 3: Potential Intermolecular Interactions for Self-Assembly of Methyl-Ethanedithioamide

| Interaction Type | Participating Groups | Potential Impact on Gelation |

| Hydrogen Bonding | N-H --- S=C | Formation of one-dimensional chains or tapes |

| van der Waals | Methyl groups, alkyl backbone | Packing and stabilization of the fibrous network |

| Dipole-Dipole | C=S bonds | Contribution to the overall stability of the gel network |

This table outlines theoretical interactions that could lead to organogel formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.